Methyl 6-chloro-2-(chloromethyl)nicotinate
Overview
Description
“Methyl 6-chloro-2-(chloromethyl)nicotinate” is a chemical compound with the molecular formula C8H7Cl2NO2 . It is available in a white to yellow solid form .
Molecular Structure Analysis
The molecular structure of “Methyl 6-chloro-2-(chloromethyl)nicotinate” is denoted by the InChI code: 1S/C8H7Cl2NO2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,4H2,1H3 . This code provides a unique representation of its molecular structure. The molecular weight of this compound is 220.05 .Physical And Chemical Properties Analysis
“Methyl 6-chloro-2-(chloromethyl)nicotinate” is a white to yellow solid . It has a molecular weight of 220.05 . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 6-chloro-2-(chloromethyl)nicotinate has been a subject of interest in the synthesis of complex chemical structures. For instance, Mulder et al. (2013) described its use in the safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents, highlighting its role in trifluoromethylation processes (Mulder et al., 2013).
- Shen Ying-zhong (2009) explored a synthetic route involving 2-chloro nicotinic acid, leading to various derivatives, including methyl 6-chloro-2-(chloromethyl)nicotinate. This research emphasizes its versatility in different chemical reactions and potential for producing various useful compounds (Shen Ying-zhong, 2009).
Applications in Biochemistry and Pharmacology
- Kanomata et al. (2006) conducted a study on the synthesis of bridged nicotinates with npyridinophane skeletons, demonstrating the compound's utility in creating complex biochemical structures. This study adds to the understanding of its applications in creating novel biochemical compounds (Kanomata et al., 2006).
- The pharmacokinetics of similar compounds, as studied by Pico et al. (1981), further highlight the relevance of methyl 6-chloro-2-(chloromethyl)nicotinate in developing new pharmacological agents (Pico et al., 1981).
Chemical Synthesis and Modification
- The compound has been instrumental in the synthesis and modification of nicotinic acid derivatives, as shown by Paine (1987) in their work on the synthesis of nicotinate esters from 3-cyanopyridones, reflecting its role in the modification of nicotinic acid derivatives (Paine, 1987).
- Long Fei-fe (2013) used 6-chloro-nicotinic acid, a related compound, to synthesize 6-chloro-nicotinic acid hydrazide. This demonstrates the compound's potential in synthesizing structurally similar and functionally relevant derivatives (Long Fei-fe, 2013).
Mechanism of Action
Safety and Hazards
“Methyl 6-chloro-2-(chloromethyl)nicotinate” is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338). If experiencing respiratory problems or if eye irritation persists, seek medical attention immediately (P310) .
Future Directions
As for future directions, it’s challenging to predict without specific context or research goals. The use and study of “Methyl 6-chloro-2-(chloromethyl)nicotinate” would likely depend on the needs of the chemical, pharmaceutical, or other relevant industries. For detailed future directions, it would be best to refer to recent scientific literature and trends in the field .
properties
IUPAC Name |
methyl 6-chloro-2-(chloromethyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJJDUMNJRNYGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732316 | |
Record name | Methyl 6-chloro-2-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1093879-99-2 | |
Record name | Methyl 6-chloro-2-(chloromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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